Acide 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylique

Vue d'ensemble

Description

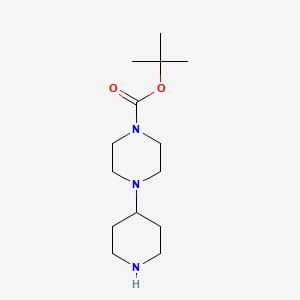

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid , also known by its IUPAC name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid , is a chemical compound with the molecular formula C9H7NO3S . It falls within the class of benzothiazine derivatives and exhibits interesting pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable enantioselective synthesis route yields methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide . Researchers have evaluated whether this intermediate can serve as a building block for preparing 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

Molecular Structure Analysis

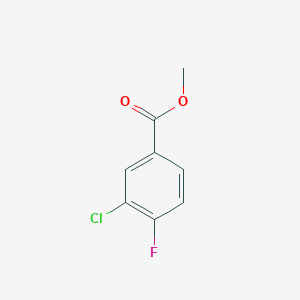

The molecular structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid consists of a benzothiazine ring system with a carboxylic acid group at position 6. The presence of the carbonyl group (3-oxo) contributes to its reactivity and biological activity .

Physical and Chemical Properties Analysis

- Melting Point : Approximately 287 - 289°C .

- Spectroscopic Data : The compound’s 1H NMR and 13C NMR spectra provide insights into its structural features .

Applications De Recherche Scientifique

Propriétés antibactériennes

3,4-dihydro-2H-1,4-benzothiazine : les dérivés ont été synthétisés et ont montré des activités antibactériennes significatives. Ces composés ont été testés contre divers micro-organismes et ont montré des résultats convaincants . Les propriétés antibactériennes font de ces dérivés un atout précieux dans le développement de nouveaux médicaments visant à traiter les infections bactériennes.

Applications anti-inflammatoires et analgésiques

Ces dérivés sont de puissants composés anti-inflammatoires et analgésiques. Leur capacité à réduire l'inflammation et à soulager la douleur en fait des candidats pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques .

Utilisations antimicrobiennes et antivirales

Les activités antimicrobiennes et antivirales de ces composés sont remarquables. Ils peuvent être utilisés dans la recherche et le développement de traitements pour les infections microbiennes et virales, contribuant au domaine des maladies infectieuses .

Applications agricoles

En agriculture, les dérivés de la benzothiazine servent d'agents herbicides et fongicides. Leur application dans ce domaine pourrait conduire à la création de nouveaux produits qui aident à protéger les cultures contre les mauvaises herbes et les maladies fongiques .

Potentiel anticancéreux

Les propriétés anticancéreuses de ces dérivés suggèrent leur utilisation dans la recherche sur le cancer. Ils pourraient faire partie d'études visant à trouver de nouvelles façons de prévenir ou de traiter diverses formes de cancer .

Effets antiarythmiques et hypertensifs

Certains dérivés fluorés de la 3,4-dihydro-2H-1,4-benzothiazine ont montré des résultats prometteurs dans le traitement des arythmies et de l'hypertension. Ces découvertes pourraient conduire à de nouvelles thérapies pour les maladies cardiovasculaires .

Synthèse organique et produits pharmaceutiques

En tant que matière première et intermédiaire importante, la 3,4-dihydro-2H-1,4-benzothiazine est utilisée en synthèse organique. Son rôle dans la synthèse de divers produits pharmaceutiques est crucial, car il peut conduire au développement d'une large gamme de produits médicamenteux .

Agrochimie et industrie des colorants

Ce composé est également utilisé dans les industries agrochimiques et des colorants. Il sert d'intermédiaire dans la synthèse d'agrochimiques et de colorants, soulignant sa polyvalence et son importance dans les applications industrielles .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is the N-methyl-D-aspartate (NMDA) receptor . This receptor is known to mediate neuronal signaling and affect neuronal plasticity, outgrowth, and survival of cells .

Mode of Action

The compound interacts with the glycine binding site of the NMDA receptor . Glycine is an essential co-agonist for NMDA receptor activation . Therefore, the glycine site of NMDA receptors represents an attractive pharmacological target in the development of potential neuroprotective agents .

Biochemical Pathways

The compound’s interaction with the NMDA receptor affects neuronal signaling pathways . Excessive stimulation of NMDA receptors can lead to the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Pharmacokinetics

The compound’s enantiomers have been synthesized , suggesting that it might be possible to study their absorption, distribution, metabolism, and excretion (ADME) properties in the future.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the NMDA receptor. By modulating the activity of this receptor, the compound could potentially influence neuronal signaling and survival .

Analyse Biochimique

Biochemical Properties

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal signaling . The compound’s interaction with these receptors can influence neuronal plasticity, outgrowth, and survival. Additionally, it may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NMDA receptors can lead to changes in calcium ion flux, which in turn affects downstream signaling pathways . This compound may also modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its binding to NMDA receptors can inhibit or enhance receptor activity, leading to changes in neuronal signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a melting point of 287-289°C . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing neuronal signaling and promoting cell survival . At higher doses, it can have toxic or adverse effects, including neurotoxicity and disruption of cellular function. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NMDA receptors can influence the metabolism of neurotransmitters and other signaling molecules . Additionally, this compound may affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and the production of metabolites.

Transport and Distribution

The transport and distribution of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, its binding to NMDA receptors can facilitate its transport across neuronal membranes, allowing it to exert its effects on neuronal signaling.

Subcellular Localization

The subcellular localization of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXEJOUIZOYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

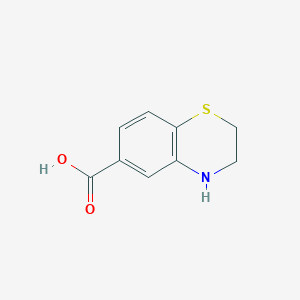

C1CSC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591018 | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226259-31-0 | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226259-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)